

# Molecular structure of (1-Aminocyclobutyl)methanol

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## Compound of Interest

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An In-Depth Technical Guide to the Molecular Structure of **(1-Aminocyclobutyl)methanol**

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## Abstract

**(1-Aminocyclobutyl)methanol** is a saturated bifunctional molecule increasingly recognized for its utility as a constrained molecular scaffold in medicinal chemistry. Its rigid, non-planar cyclobutane core serves to orient its amino and methanol functionalities in well-defined three-dimensional space, a property highly sought after in rational drug design. This guide provides a detailed examination of the molecular structure of **(1-Aminocyclobutyl)methanol**, synthesizing data from analogous compounds and fundamental chemical principles. We will explore its conformational landscape, theoretical and experimental structural parameters, characteristic spectroscopic signatures, and the direct implications of its structure on its application as a building block for complex pharmaceutical agents.

## Chemical Identity and Nomenclature

For clarity and unambiguous identification in research and development, the following identifiers are provided for **(1-Aminocyclobutyl)methanol** and its common hydrochloride salt form.

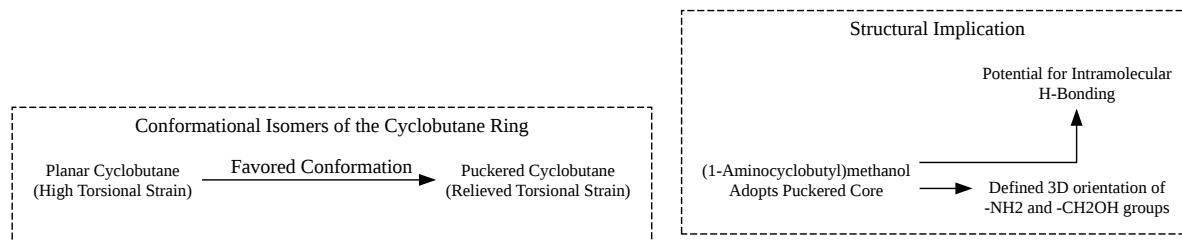
Identifier	(1-Aminocyclobutyl)methanol (Free Base)	(1-Aminocyclobutyl)methanol HCl (Salt)	Source(s)
IUPAC Name	(1-aminocyclobutyl)methanol	(1-aminocyclobutyl)methanol;hydrochloride	
CAS Number	180205-34-9	1392213-15-8	,
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO	C <sub>5</sub> H <sub>12</sub> CINO	,
Molecular Weight	101.15 g/mol	137.61 g/mol	,
SMILES	C1CC(C1)(CO)N	C1CC(C1)(CO)N.Cl	
InChI	InChI=1S/C5H11NO/c6-5(4-7)2-1-3-5/h7H,1-4,6H2	InChI=1S/C5H11NO.CIH/c6-5(4-7)2-1-3-5/h7H,1-4,6H2;1H	,

## Conformational Analysis: The Puckered Ring

The core of **(1-Aminocyclobutyl)methanol**'s structural character is its four-membered carbocyclic ring. Contrary to a simplistic planar representation, cyclobutane and its derivatives are known to adopt a puckered, or bent, conformation. This puckering is a compromise between two opposing forces: angle strain, which favors a planar geometry with 90° internal angles, and torsional strain (eclipsing interactions) between adjacent C-H bonds, which is minimized in a non-planar structure.

Studies on the closely related analogue, 1-aminocyclobutane-1-carboxylic acid (Ac<sub>4</sub>c), have confirmed this puckered nature through both X-ray crystallography and computational modeling.<sup>[1][2]</sup> The cyclobutane ring of Ac<sub>4</sub>c exhibits a distinct fold along one of its diagonals. This fundamental principle applies directly to **(1-Aminocyclobutyl)methanol**. The puckering creates two distinct types of substituent positions: pseudo-axial and pseudo-equatorial. The orientation of the amino and hydroxymethyl groups in these positions dictates the molecule's overall shape and its ability to interact with other molecules. Furthermore, the presence of both a hydrogen bond donor (N-H) and acceptor (O-H) at the C1 position introduces the potential for

a stabilizing intramolecular hydrogen bond, which could favor a specific puckered conformation.



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Caption: Logical flow from cyclobutane's inherent strain to its structural impact.

## Experimental and Theoretical Structural Data

While a dedicated crystal structure for **(1-Aminocyclobutyl)methanol** is not publicly available, extensive crystallographic work on Ac<sub>4</sub>c-containing peptides provides authoritative data on the geometry of the 1-aminocyclobutyl moiety.[1][3]

Key Geometric Parameters from Ac<sub>4</sub>c Analogue:

Parameter	Average Value	Significance
Ring Puckering Angle	~20-30°	Confirms a significant deviation from planarity.
N-C <sub>α</sub> -C' Bond Angle	~114-116°	Expanded from the ideal tetrahedral angle of 109.5°, a consequence of the strained ring system.[1]

Causality: This expansion of the endocyclic bond angle at the substituted carbon (C1) is a critical feature. It is a direct result of the molecule accommodating the steric bulk of the two substituents and relieving internal ring strain. This inherent geometric constraint is precisely what makes the scaffold valuable, as it reduces the conformational freedom of the attached functional groups compared to an acyclic analogue.

Computational studies using molecular mechanics and Density Functional Theory (DFT) on Ac<sub>4</sub>C derivatives corroborate these experimental findings.<sup>[2]</sup> These calculations show that the puckered conformations are energetically favored over the planar form. Such computational methods are invaluable for predicting the preferred rotamers of the hydroxymethyl group and the orientation of the amine lone pair in **(1-Aminocyclobutyl)methanol**, providing insights into its electronic and steric profile.

## Spectroscopic Signature: A Self-Validating System

The molecular structure of **(1-Aminocyclobutyl)methanol** can be unequivocally confirmed through a combination of spectroscopic techniques. The predicted spectra provide a self-validating system for identity and purity assessment.

### <sup>1</sup>H NMR Spectroscopy

A proton NMR spectrum provides information on the chemical environment of all hydrogen atoms.

- Protocol Principle: The sample is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub> or MeOD) and subjected to a strong magnetic field. The resonance frequency (chemical shift,  $\delta$ ) of each proton is recorded relative to a standard (TMS at 0 ppm). The splitting pattern of each signal reveals the number of neighboring protons.
- Expected Spectrum for **(1-Aminocyclobutyl)methanol**:
  - Cyclobutyl Protons (6H): These protons would appear as complex, overlapping multiplets, likely in the range of  $\delta$  1.5 - 2.5 ppm. The complexity arises because the puckered, rigid ring structure makes the protons on each methylene group diastereotopic, meaning they are chemically non-equivalent and will couple to each other and to adjacent protons.

- Hydroxymethyl Protons (-CH<sub>2</sub>OH, 2H): This signal is expected to be a singlet around  $\delta$  3.5 - 3.8 ppm. The adjacent quaternary carbon has no protons, so no splitting would occur. Its downfield shift is due to the deshielding effect of the electronegative oxygen atom.
- Amine and Hydroxyl Protons (-NH<sub>2</sub>, -OH, 3H): These would appear as broad singlets with variable chemical shifts, typically between  $\delta$  1.0 - 4.0 ppm, depending on solvent, concentration, and temperature.
- Validation Step: The identity of the -NH<sub>2</sub> and -OH peaks can be confirmed by adding a drop of deuterium oxide (D<sub>2</sub>O) to the NMR tube. The labile protons will exchange with deuterium, causing their signals to disappear from the spectrum, a definitive confirmation of their assignment.

## Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds.

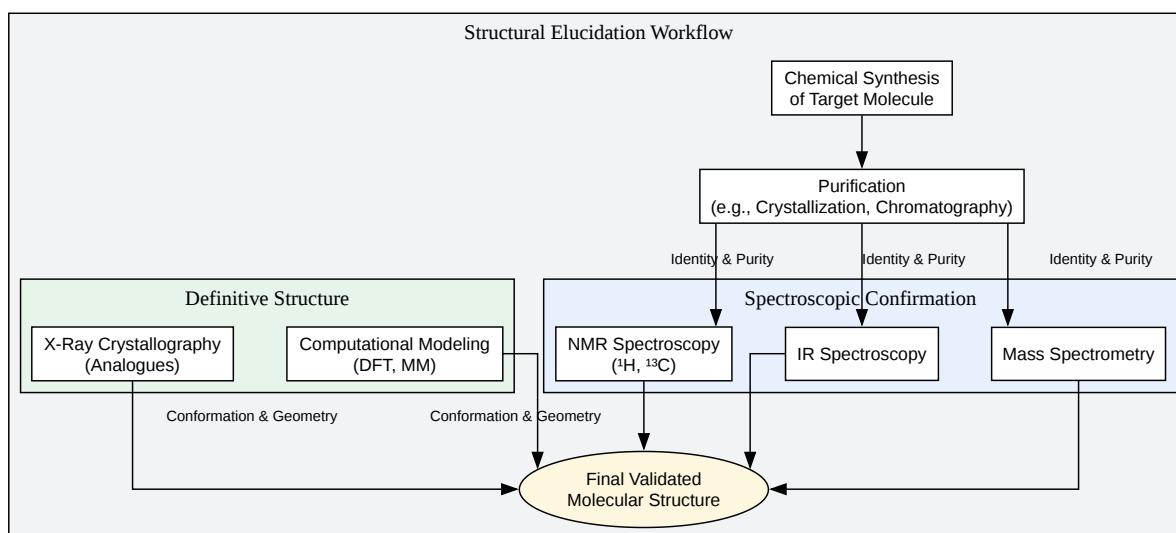
- Protocol Principle: Infrared radiation is passed through the sample. Bonds absorb energy at specific frequencies corresponding to their vibrational modes (stretching, bending).
- Expected Key Absorptions:
  - O-H Stretch (Alcohol): A strong, broad band in the region of 3200-3400 cm<sup>-1</sup>. The broadness is a hallmark of hydrogen bonding.[\[4\]](#)
  - N-H Stretch (Amine): One or two medium-intensity peaks in the 3300-3500 cm<sup>-1</sup> region. Primary amines typically show two bands for symmetric and asymmetric stretching.
  - C-H Stretch (Alkane): Sharp, strong absorptions just below 3000 cm<sup>-1</sup>, typically around 2850-2960 cm<sup>-1</sup>.
  - C-O Stretch (Alcohol): A strong, distinct peak in the fingerprint region, expected around 1050-1150 cm<sup>-1</sup>.

## Application in Drug Development: A Rigid Scaffold

The structural features of **(1-Aminocyclobutyl)methanol**—namely, its rigidity and the defined spatial relationship between the amino and methanol groups—make it a valuable building block

in medicinal chemistry. Constrained scaffolds are used to lock a molecule into a specific, biologically active conformation, which can lead to increased potency and selectivity for a target receptor or enzyme.

A patent for the synthesis of a potent imidazopyridine-based kinase inhibitor demonstrates this principle.<sup>[5]</sup> The molecule 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine utilizes the 1-aminocyclobutyl moiety to project the amine group in a specific vector away from the phenyl ring. This rigid orientation is crucial for fitting into the kinase's binding pocket. Replacing this constrained linker with a more flexible acyclic chain would allow for numerous non-productive conformations, likely reducing the compound's binding affinity and efficacy.



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Caption: A typical workflow for the complete structural characterization of a molecule.

## Conclusion

The molecular structure of **(1-Aminocyclobutyl)methanol** is defined by its non-planar, puckered four-membered ring. This conformation minimizes torsional strain and places the key amino and hydroxymethyl functional groups into sterically constrained positions. While direct crystallographic data is limited, extensive studies on close analogues provide a robust and authoritative foundation for understanding its geometry. This inherent rigidity is the primary reason for its utility as a molecular scaffold in the design of next-generation therapeutics, where precise control over the three-dimensional arrangement of atoms is paramount for achieving biological activity.

## References

- Crisma, M., Formaggio, F., Toniolo, C., & Santini, A. (1997). Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides. *Journal of Peptide Science*, 3(2), 110-122.
- Balaji, V. N., Ramnarayan, K., Chan, M. F., & Rao, S. N. (1995). Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues. *Peptide Research*, 8(3), 178-186.
- Ito, T., Kato, T., Ohoka, N., et al. (2026). Helical Template Peptides Containing Cyclic  $\alpha,\alpha$ -Disubstituted Amino Acids: Ring-Size Effects on Conformation and siRNA Delivery. *The Journal of Organic Chemistry*. (Published online ahead of print).
- PubChem. (n.d.). **(1-Aminocyclobutyl)methanol** hydrochloride. National Center for Biotechnology Information.
- Google Patents. (2015). US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine.
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of methanol.

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## Sources

- 1. Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 4. CH<sub>3</sub>OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. US20150266876A1 - Process of preparing 3-(3-(4-(1-aminocyclobutyl)phenyl)-5-phenyl-3h-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine - Google Patents [patents.google.com]
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